Urea, 3-(2-chloroethyl)-1-(2-((2-(3-(2-chloroethyl)-3-nitrosoureido)ethyl)dithio)ethyl)-1-nitroso-

Description

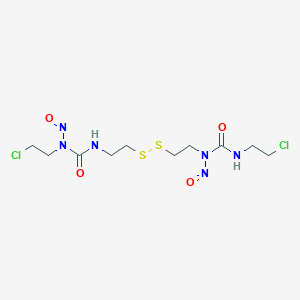

This compound is a bifunctional alkylating nitrosourea characterized by two 2-chloroethyl groups and a dithioethyl linkage connecting nitrosoureido moieties. The dithio group may enhance solubility compared to traditional CENUs, which often suffer from poor aqueous solubility .

Properties

CAS No. |

90213-04-0 |

|---|---|

Molecular Formula |

C10H18Cl2N6O4S2 |

Molecular Weight |

421.3 g/mol |

IUPAC Name |

1-(2-chloroethyl)-3-[2-[2-[2-chloroethylcarbamoyl(nitroso)amino]ethyldisulfanyl]ethyl]-1-nitrosourea |

InChI |

InChI=1S/C10H18Cl2N6O4S2/c11-1-3-13-9(19)18(16-22)6-8-24-23-7-4-14-10(20)17(15-21)5-2-12/h1-8H2,(H,13,19)(H,14,20) |

InChI Key |

AUZCVFKDFVJWRO-UHFFFAOYSA-N |

Canonical SMILES |

C(CSSCCN(C(=O)NCCCl)N=O)NC(=O)N(CCCl)N=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1,3-Bis(2-chloroethyl)urea Intermediate

- Starting Material: 2-chloroethanamine hydrochloride.

- Reagent: Carbonyldiimidazole (CDI).

- Solvent: Tetrahydrofuran (THF).

- Procedure: React 2-chloroethanamine hydrochloride with CDI in THF at controlled temperature (25-30°C) to form 1,3-bis(2-chloroethyl)urea.

- Purification: The intermediate can be purified by recrystallization using isopropanol or other suitable solvents.

Nitrosation to Form 1,3-Bis(2-chloroethyl)-1-nitrosourea

- Reagents: Sodium nitrite (NaNO2), dilute hydrochloric acid (HCl), and acetic acid (AcOH).

- Conditions: The urea intermediate is suspended in a mixture of dilute HCl and AcOH at 25-30°C, then cooled to 0-5°C.

- Nitrosation: Sodium nitrite is added slowly in portions at 0-5°C, and the reaction mixture is stirred for 1 hour at this temperature.

- Quenching: The reaction is quenched by adding pre-cooled water at 0-5°C.

- Isolation: The product precipitates upon cooling to -15 to -10°C, is filtered, washed with water, and dried.

Purification of the Nitrosourea Product

- Dissolution: The crude nitrosourea is dissolved in dichloromethane (DCM) at 0-5°C.

- Adsorption: Silica gel is added to adsorb impurities.

- Filtration: The mixture is filtered to remove silica gel.

- Solvent Removal: DCM is distilled off under reduced pressure.

- Crystallization: Methyl tertiary butyl ether (MTBE) and n-heptane are added sequentially at low temperature to induce crystallization.

- Final Isolation: The pure crystalline nitrosourea is filtered, washed with n-heptane, and dried.

Adaptation to the Target Compound

The target compound “Urea, 3-(2-chloroethyl)-1-(2-((2-(3-(2-chloroethyl)-3-nitrosoureido)ethyl)dithio)ethyl)-1-nitroso-” contains additional complexity due to:

- Multiple nitroso groups.

- Disulfide linkages.

- Extended alkyl chains with chloroethyl substituents.

The preparation likely involves:

- Stepwise synthesis of urea derivatives with chloroethyl substituents.

- Introduction of disulfide bridges via thiol or dithio intermediates.

- Sequential nitrosation of urea nitrogens under controlled acidic conditions using sodium nitrite.

- Careful temperature control to avoid decomposition and side reactions.

- Purification by solvent crystallization and adsorption techniques to remove impurities.

Data Table: Summary of Key Preparation Parameters for Nitrosourea Compounds

| Step | Reagents/Conditions | Temperature (°C) | Solvents | Notes |

|---|---|---|---|---|

| Urea Intermediate Synthesis | 2-chloroethanamine hydrochloride + CDI | 25-30 | Tetrahydrofuran (THF) | CDI molar ratio 0.3-0.6 vs amine |

| Nitrosation | Sodium nitrite + dilute HCl + AcOH | 0-5 | Aqueous acidic mixture | Slow addition of NaNO2, 1 hr stirring |

| Quenching | Pre-cooled water | 0-5 | Water | To precipitate product |

| Isolation | Cooling to -15 to -10 | -15 to -10 | - | Solid filtration and washing |

| Purification | Dissolution in DCM + silica gel + MTBE + n-heptane | 0-5 | DCM, MTBE, n-heptane | Adsorption and crystallization |

Research Findings and Notes

- The nitrosation step is highly sensitive to temperature and pH; low temperatures (0-5°C) are critical to control reaction rate and minimize side products.

- Sodium nitrite is the preferred nitrosating agent due to its controlled release of nitrosonium ions in acidic media.

- The presence of chloroethyl groups requires careful handling to prevent hydrolysis or side reactions.

- Purification by adsorption on silica gel followed by crystallization improves purity to >99.9% as confirmed by HPLC.

- Powder X-ray diffraction (PXRD) and infrared (IR) spectroscopy are used to confirm the crystalline form and chemical identity.

- Impurities at retention times (RT) close to the product are minimized by the purification protocol, ensuring high-quality material suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Urea, 3-(2-chloroethyl)-1-(2-((2-(3-(2-chloroethyl)-3-nitrosoureido)ethyl)dithio)ethyl)-1-nitroso- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloroethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols, amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Urea, 3-(2-chloroethyl)-1-(2-((2-(3-(2-chloroethyl)-3-nitrosoureido)ethyl)dithio)ethyl)-1-nitroso- has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Urea, 3-(2-chloroethyl)-1-(2-((2-(3-(2-chloroethyl)-3-nitrosoureido)ethyl)dithio)ethyl)-1-nitroso- involves its interaction with cellular components. The nitrosourea group can alkylate DNA, leading to the formation of cross-links and subsequent disruption of DNA replication and transcription. This can result in cell cycle arrest and apoptosis. The chloroethyl groups enhance the compound’s reactivity, making it more effective in targeting specific molecular pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Findings :

- Alkylating vs. In contrast, streptozotocin’s high carbamoylation correlates with pancreatic toxicity .

- Solubility and Uptake : The dithioethyl group may enhance solubility compared to BCNU (LogP ~0.5) and CCNU (LogP ~2.1), aligning with hybrid compounds like 4a-1, which show improved solubility via selenazolyl modifications .

- Therapeutic Index : Compounds with low carbamoylation (e.g., 4a-1) exhibit higher therapeutic indices due to reduced off-target toxicity. The target compound’s design may follow this trend .

Mutagenicity and Cytotoxicity

- Haloethylnitrosoureas (e.g., BCNU, CCNU): Induce dose-dependent mutagenicity but require high toxicity levels for efficacy. DNA cross-linking is critical for cytotoxicity but correlates with bone marrow suppression .

- Methylnitrosoureas (e.g., streptozotocin): Highly mutagenic at low toxicity but lack cross-linking ability, limiting antitumor efficacy .

- Target Compound : Predicted to follow haloethylnitrosourea trends, with mutagenicity linked to DNA ICLs. Its dithio group may mitigate carbamoylation-related toxicity, as seen in 4a-1 .

DNA Repair and Resistance

- BCNU: Resistance arises from O⁶-methylguanine-DNA methyltransferase (MGMT) activity, which repairs alkylated DNA. Carbamoylation inhibits nucleotide excision repair (NER), exacerbating toxicity in normal cells .

- Target Compound: Likely susceptible to MGMT-mediated resistance but may spare NER in normal cells due to reduced carbamoylation, enhancing selectivity .

Synergistic Effects

- Combination with Amphotericin B (AmB) : CCNU’s carbamoylating activity potentiates AmB-induced lysis in HL-60 cells. The target compound’s lower carbamoylation may reduce this synergy but improve safety .

Biological Activity

Urea derivatives, particularly those containing chloroethyl and nitrosourea groups, have garnered significant attention due to their biological activity, especially in the context of cancer treatment. The compound Urea, 3-(2-chloroethyl)-1-(2-((2-(3-(2-chloroethyl)-3-nitrosoureido)ethyl)dithio)ethyl)-1-nitroso- is a complex structure that combines several active moieties known for their therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula: C₁₃H₁₈Cl₂N₄O₄S

- Molecular Weight: 353.28 g/mol

This compound features a urea backbone with multiple chloroethyl and nitrosourea functionalities that contribute to its biological effects.

The biological activity of this compound primarily stems from its ability to act as an alkylating agent. Alkylating agents interact with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription processes. This mechanism is crucial in the context of cancer therapy, as it can induce apoptosis in rapidly dividing cells.

Antitumor Activity

Research has demonstrated that compounds with similar structures exhibit significant antitumor properties. For instance, studies on related nitrosoureas have shown that they can effectively inhibit tumor growth by inducing DNA damage. A comparative analysis of various chloroethylnitrosoureas revealed that compounds like 1-nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea showed reduced antitumor activity compared to their isomeric counterparts due to differences in their DNA cross-linking capabilities .

Genotoxicity and Mutagenicity

The genotoxic potential of this compound is noteworthy. Studies indicate that chloroethyl nitrosoureas can cause significant DNA damage, including single-strand breaks and interstrand cross-links. The mutagenicity associated with these compounds poses risks for carcinogenic outcomes, necessitating careful evaluation in therapeutic contexts .

Case Studies

- Study on Antitumor Efficacy : A study evaluated the efficacy of various chloroethylnitrosoureas against L1210 leukemia in mice. Results indicated that certain derivatives exhibited enhanced antitumor activity compared to the parent compounds, suggesting potential for developing more effective treatments .

- Genotoxicity Assessment : A comparative investigation using fetal hamster lung cells highlighted that exposure to certain nitrosoureas resulted in a significantly higher rate of DNA single-strand breaks compared to others, emphasizing the importance of structure-activity relationships in assessing genotoxic risks .

Data Table: Biological Activity Comparison

| Compound Name | Antitumor Activity | Genotoxicity Level | Mutagenicity Level |

|---|---|---|---|

| 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea | Moderate | High | High |

| Urea, 3-(2-chloroethyl)-1-(2-((...) | High | Moderate | High |

| 1-Nitroso-1-(2-hydroxypropyl)-3-(2-chloroethyl)urea | Low | Moderate | Moderate |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing this nitroso-urea derivative?

- Methodology: The compound’s synthesis likely involves multi-step reactions, including nitroso group introduction and dithiolane formation. Based on analogous urea derivatives (e.g., ), a plausible route involves coupling chloroethyl-isocyanate intermediates with thiol-containing precursors under inert conditions (e.g., nitrogen atmosphere). Use of bases like triethylamine to neutralize HCl byproducts is critical . Solvent selection (e.g., dichloromethane or toluene) and reflux conditions should be optimized to minimize side reactions.

- Key Challenges: Nitroso groups are prone to decomposition; strict temperature control (<10°C during nitrosation) and light avoidance are recommended .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula by matching experimental and calculated m/z values (e.g., ±0.001 Da tolerance) .

- NMR Spectroscopy: Use - and -NMR to verify chloroethyl, nitroso, and dithioether linkages. For example, nitroso groups exhibit characteristic shifts at ~140–160 ppm in -NMR .

- HPLC-PDA: Monitor purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .

Advanced Research Questions

Q. How do computational methods aid in predicting the reactivity and stability of this compound?

- Approach: Quantum chemical calculations (e.g., DFT) can model reaction pathways, such as nitroso group decomposition or dithiolane ring-opening. Tools like ICReDD’s reaction path search algorithms ( ) integrate computational and experimental data to predict intermediates and transition states. For instance, simulate the compound’s stability under varying pH or redox conditions (relevant to the dithio group’s sensitivity) .

- Validation: Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Q. What statistical design strategies are effective for optimizing synthesis yield while minimizing side products?

- Experimental Design: Apply factorial design (e.g., Box-Behnken or Central Composite Design) to evaluate variables: temperature, solvent polarity, and stoichiometry. highlights using ANOVA to identify significant factors (e.g., excess nitrosating agent improves yield but risks decomposition) .

- Case Study: A 3-factor, 2-level design reduced experiments by 40% while achieving >80% yield for a related nitroso-urea compound .

Q. How can contradictory data on the compound’s stability in aqueous media be resolved?

- Hypothesis Testing: Contradictions may arise from differing buffer systems or oxygen levels. Conduct controlled stability studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.